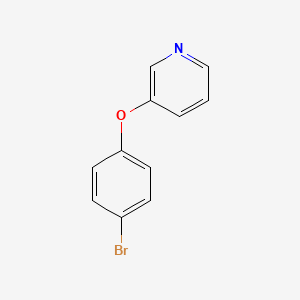![molecular formula C22H23NO4S B2966082 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid CAS No. 214838-75-2](/img/structure/B2966082.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid , also known by its CAS number 180181-05-9 , is a chemical compound with the following IUPAC name: {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid. Its molecular formula is C22H23NO4 , and it has a molecular weight of 365.43 g/mol . The compound features a piperidine ring substituted with a fluorenyl group and a sulfanylacetic acid moiety.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Protective Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used for the protection of hydroxy-groups in peptide synthesis. This protective group is particularly advantageous because it can be removed under mild base conditions without affecting other sensitive functional groups. For example, Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various acid- and base-labile protecting groups and its easy removal by triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
The Fmoc strategy is integral to solid-phase peptide synthesis (SPPS), offering a robust method for the assembly of peptides. Chang and Meienhofer (2009) reported that N alpha-9-Fluorenylmethoxycarbonyl amino acids facilitate SPPS by allowing the cleavage of the Fmoc-group by mild base, such as piperidine, thereby avoiding side reactions common in other methodologies (Chang & Meienhofer, 2009).
Enzyme Inhibition Studies
Beyond its use in synthetic chemistry, derivatives of 9-fluorenylmethoxycarbonyl compounds are explored for their biological activities, such as enzyme inhibition. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating their inhibitory activities against tumor necrosis factor-alpha (TACE) and matrix metalloproteinases (MMPs), showcasing the potential therapeutic applications of these derivatives (Venkatesan et al., 2004).
Advanced Material Synthesis
The versatility of 9-fluorenylmethoxycarbonyl derivatives extends to material science, where they are used in the synthesis of novel materials. For instance, Guo et al. (2002) reported the synthesis and proton conductivity of polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrating the potential of these compounds in fuel cell applications (Guo et al., 2002).
Propriétés
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)14-28-15-9-11-23(12-10-15)22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIMPZFVGYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1SCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

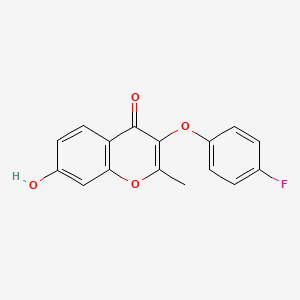
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
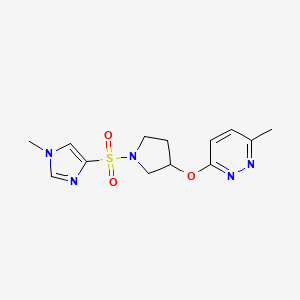

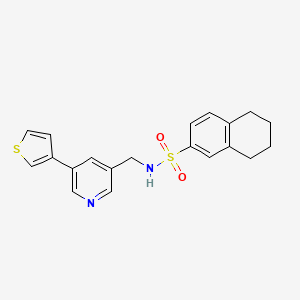
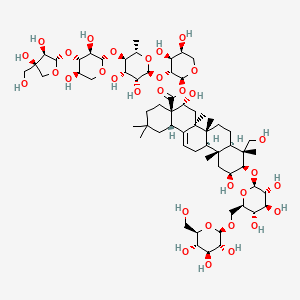
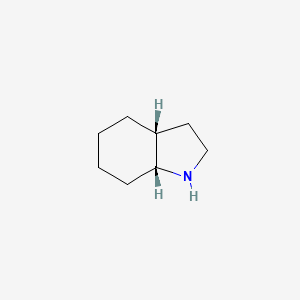
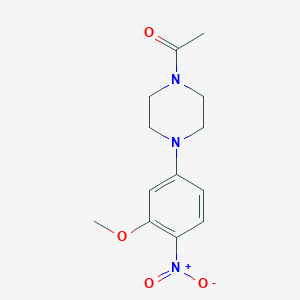
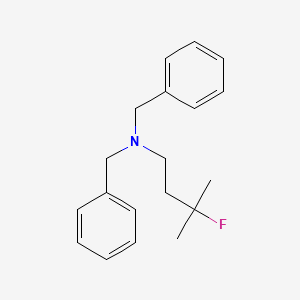
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)
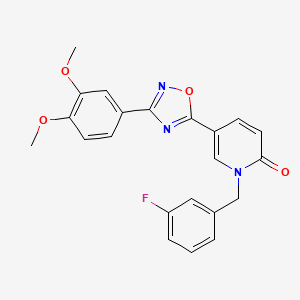
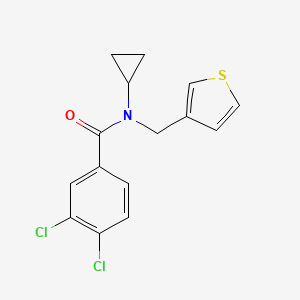
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)
